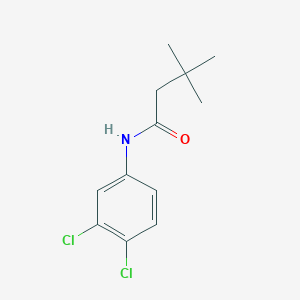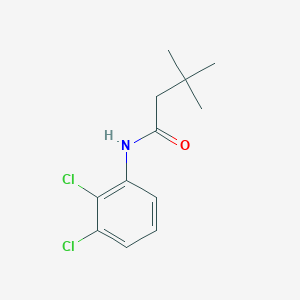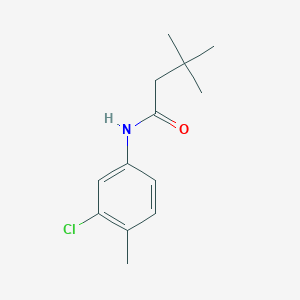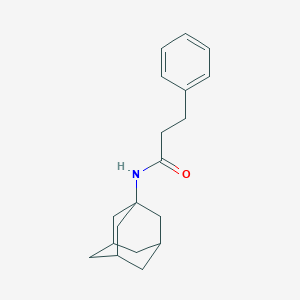
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is through its selective inhibition of sGC. sGC is an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting sGC, BAY 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide are mainly related to its effect on sGC. This compound has shown to improve pulmonary vascular resistance and cardiac output in patients with pulmonary hypertension. Additionally, it has also been studied for its potential use in treating erectile dysfunction by improving blood flow to the penis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is its specificity towards sGC. This compound is a selective inhibitor of sGC, which reduces the risk of off-target effects. However, the limitations of using BAY 73-6691 include its low solubility and potential toxicity at higher concentrations.
Direcciones Futuras
There are several potential future directions for the research on 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide. One of the significant areas of research is in the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore the potential applications of this compound in treating other cardiovascular diseases and disorders. Furthermore, the potential use of BAY 73-6691 in combination with other drugs for improved efficacy and reduced toxicity should also be investigated.
Métodos De Síntesis
The synthesis of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-ethoxyaniline with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base. The final product is obtained by purification through column chromatography. The yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide has potential applications in various scientific research fields. One of the significant areas of research is in the treatment of cardiovascular diseases. This compound has shown promising results in treating pulmonary hypertension, heart failure, and other cardiovascular diseases. Additionally, it has also been studied for its potential use in treating erectile dysfunction.
Propiedades
Nombre del producto |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-22-12-13-24-18-7-5-6-15(14-18)19(21)20-16-8-10-17(11-9-16)23-4-2/h5-11,14H,3-4,12-13H2,1-2H3,(H,20,21) |
Clave InChI |
RTPCXGKZUZSHEC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
SMILES canónico |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)



![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)